molecular formula C13H11N3O3 B2666360 1-(4-Methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile CAS No. 131699-05-3

1-(4-Methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile

Cat. No.: B2666360
CAS No.: 131699-05-3
M. Wt: 257.249
InChI Key: GNSDGNBCUGBUMI-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile is a complex organic compound with a unique structure that includes a pyrimidine ring, a methoxybenzyl group, and a nitrile group

Preparation Methods

The synthesis of 1-(4-Methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzylamine with cyanoacetic acid, followed by cyclization and oxidation steps. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve the use of continuous flow reactors to optimize reaction efficiency and scalability .

Chemical Reactions Analysis

1-(4-Methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .

Comparison with Similar Compounds

1-(4-Methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile can be compared with other similar compounds, such as:

    1-(4-Methoxybenzyl)-4-[(E)-4-(trimethylsilyl)but-1-en-3-yn-1-yl]-1H-indole: This compound has a similar methoxybenzyl group but differs in its indole structure and applications.

    2-Aryl-1-(4-methoxybenzyl)-1H-indole-4-carbaldehydes:

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-2,4-dioxopyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c1-19-11-4-2-9(3-5-11)7-16-8-10(6-14)12(17)15-13(16)18/h2-5,8H,7H2,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNSDGNBCUGBUMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(C(=O)NC2=O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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